molecular formula C16H26N2O B1386879 N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine CAS No. 1171040-88-2

N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine

Cat. No. B1386879
M. Wt: 262.39 g/mol
InChI Key: BVHJPDNWIBLVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine” is a chemical compound with the molecular formula C17H26N2 and a molecular weight of 258.40 . It is used for proteomics research .


Synthesis Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The molecular structure of “N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine” is represented by the formula C17H26N2 . The InChI code for this compound is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14(9-10-17(15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 .


Chemical Reactions Analysis

The synthesis of highly substituted tetrahydroquinolines involves a cascade reaction that includes a Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines .


Physical And Chemical Properties Analysis

“N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine” has a molecular weight of 258.40 . It is recommended to be stored at room temperature .

properties

IUPAC Name

N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-18-10-4-6-15-12-14(7-8-16(15)18)13-17-9-5-11-19-2/h7-8,12,17H,3-6,9-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHJPDNWIBLVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine
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N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine
Reactant of Route 3
N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine
Reactant of Route 4
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N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine
Reactant of Route 5
N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine
Reactant of Route 6
N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine

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